L-Valine hydrochloride

Catalog No.
S1516670
CAS No.
17498-50-9
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine hydrochloride

CAS Number

17498-50-9

Product Name

L-Valine hydrochloride

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

JETBVOLWZWPMKR-WCCKRBBISA-N

SMILES

CC(C)C(C(=O)O)N.Cl

Canonical SMILES

CC(C)C(C(=O)O)[NH3+].[Cl-]

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[NH3+].[Cl-]

Protein Synthesis and Muscle Growth:

L-valine plays a crucial role in protein synthesis and muscle growth. Studies suggest it may stimulate muscle protein synthesis, potentially aiding muscle recovery and growth, especially after exercise or injury.

Hepatic Encephalopathy:

L-valine, along with other BCAAs, has been investigated for its potential benefits in managing hepatic encephalopathy (HE), a neurological complication of liver disease. While research is ongoing and conclusive evidence is lacking, some studies suggest BCAAs might improve cognitive function and reduce symptoms in HE patients.

Wound Healing:

L-valine, along with other nutrients, has been explored as a potential supplement to promote wound healing. The rationale behind this lies in its role in protein synthesis and tissue repair. However, more research is needed to confirm the efficacy of L-valine in wound healing.

Other Potential Applications:

Preliminary research suggests L-valine might play a role in various other areas, including:

  • Metabolic disorders: L-valine supplementation is being investigated for its potential benefits in managing specific metabolic disorders like maple syrup urine disease.
  • Neurological disorders: The role of L-valine in brain function and its potential impact on neurological disorders like epilepsy are being explored.

L-Valine hydrochloride is a hydrochloride salt form of L-valine, an essential branched-chain amino acid. It has the chemical formula C₅H₁₂ClNO₂ and is typically found as a white crystalline powder. L-Valine plays a critical role in protein synthesis and is vital for muscle metabolism, tissue repair, and maintaining nitrogen balance in the body. It is soluble in water but exhibits low solubility in organic solvents such as ethanol and acetone .

The mechanism of action of L-Valine hydrochloride is likely مرتبط (mortabat; related) to the properties of L-valine itself. L-valine plays a vital role in protein synthesis and serves as a precursor for other important molecules in the body []. However, research specifically on the mechanism of action of L-Valine hydrochloride is limited.

Typical of amino acids, including:

  • Transamination: L-Valine can undergo transamination to form α-ketoisovalerate, a key step in its catabolism.
  • Decarboxylation: Under certain conditions, it can lose its carboxyl group to form isobutylamine.
  • Esterification: L-Valine can react with alcohols to form esters, which are important for synthesizing pharmaceuticals and other compounds .

L-Valine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis:
    • L-Valine can be produced from pyruvic acid via several enzymatic reactions involving specific enzymes such as acetolactate synthase and valine aminotransferase .
  • Biotechnological Methods:
    • Microbial fermentation processes using specific strains of bacteria or yeast can also yield L-valine. This method is often preferred for producing high-purity amino acids on an industrial scale.
  • Esterification Reactions:
    • The hydrochloride salt can be obtained through the reaction of L-valine with hydrochloric acid, resulting in the formation of L-valine hydrochloride .

Studies have shown that L-valine interacts with other branched-chain amino acids such as leucine and isoleucine. Together, they play synergistic roles in muscle metabolism and recovery. Additionally, L-valine may influence the uptake of other amino acids by competing for transport mechanisms across cell membranes .

Interactions with certain medications have also been noted, particularly those affecting metabolic pathways or muscle function. Therefore, caution should be exercised when combining L-valine supplementation with other treatments.

L-Valine hydrochloride shares structural and functional similarities with other branched-chain amino acids. Here are some comparable compounds:

CompoundChemical FormulaKey Features
L-LeucineC₆H₁₃NO₂Promotes muscle protein synthesis; hydrophobic
L-IsoleucineC₆H₁₃NO₂Important for energy production; hydrophobic
L-AlanineC₃H₇NO₂Non-essential; involved in glucose metabolism
L-ThreonineC₄H₉NO₃Essential; involved in protein synthesis

Uniqueness of L-Valine Hydrochloride

L-Valine hydrochloride stands out due to its specific role as a branched-chain amino acid that directly influences muscle metabolism and nitrogen balance. Its unique structure allows it to participate in different metabolic pathways compared to other similar compounds, making it essential for athletes and individuals engaged in intense physical activities.

Other CAS

17498-50-9

Dates

Modify: 2023-08-15

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